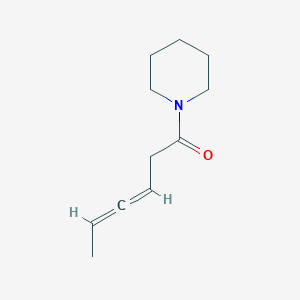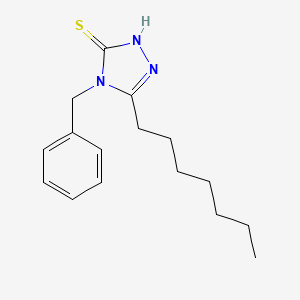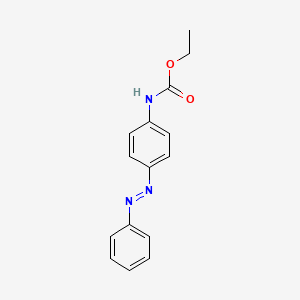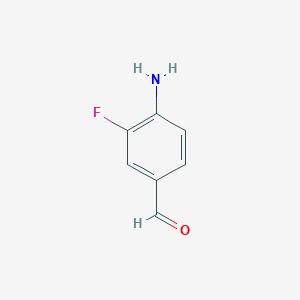![molecular formula C23H41NO B14146856 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol CAS No. 802-33-5](/img/structure/B14146856.png)
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and rubber. The compound’s structure includes a phenol group substituted with bulky tert-butyl groups and a bis(2-methylpropyl)amino group, which contributes to its steric hindrance and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,6-di-tert-butylphenol with formaldehyde to form a methylene-bridged intermediate.
Amination: The intermediate is then reacted with bis(2-methylpropyl)amine under controlled conditions to introduce the bis(2-methylpropyl)amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
High-Pressure Reactors: To facilitate the condensation and amination reactions.
Catalysts: Specific catalysts may be used to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Substitution: Introduction of various substituents on the phenolic ring.
Reduction: Formation of hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The bis(2-methylpropyl)amino group further enhances the stability and reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another phenolic antioxidant with similar applications.
4,4’-Bis(2,6-di-tert-butylphenol): Known for its high antioxidant performance in polymer stabilization.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with a dimethylamino group instead of bis(2-methylpropyl)amino.
Uniqueness
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is unique due to its combination of steric hindrance and enhanced stability provided by the bis(2-methylpropyl)amino group. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.
Eigenschaften
CAS-Nummer |
802-33-5 |
|---|---|
Molekularformel |
C23H41NO |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
4-[[bis(2-methylpropyl)amino]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H41NO/c1-16(2)13-24(14-17(3)4)15-18-11-19(22(5,6)7)21(25)20(12-18)23(8,9)10/h11-12,16-17,25H,13-15H2,1-10H3 |
InChI-Schlüssel |
WPYQUWOMOGNOTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)


![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)

![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)

![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)

![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
